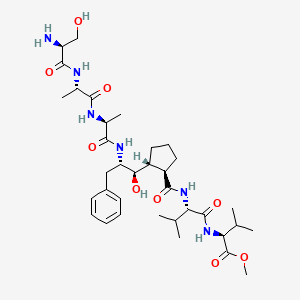

SAA-6-VV-OMe

Description

Properties

CAS No. |

126453-25-6 |

|---|---|

Molecular Formula |

C35H56N6O9 |

Molecular Weight |

704.9 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(1R,2R)-2-[(1R,2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-1-hydroxy-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C35H56N6O9/c1-18(2)27(34(48)41-28(19(3)4)35(49)50-7)40-32(46)24-15-11-14-23(24)29(43)26(16-22-12-9-8-10-13-22)39-31(45)21(6)37-30(44)20(5)38-33(47)25(36)17-42/h8-10,12-13,18-21,23-29,42-43H,11,14-17,36H2,1-7H3,(H,37,44)(H,38,47)(H,39,45)(H,40,46)(H,41,48)/t20-,21-,23+,24+,25-,26-,27-,28-,29+/m0/s1 |

InChI Key |

AOOFLSKVUSMNKF-YEOYKRRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]([C@@H]2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |

Origin of Product |

United States |

Synthetic Methodologies for Saa 6 Vv Ome and Analogues

Strategic Approaches to Sugar Amino Acid Backbone Synthesis

The foundation of SAA-6-VV-OMe is the sugar amino acid (SAA) backbone. SAAs are hybrid structures that incorporate amino and carboxylic acid functionalities onto a carbohydrate scaffold, such as a furanose (five-membered ring) or pyranose (six-membered ring). nih.govcore.ac.uk This combination makes them valuable as conformationally restricted building blocks for peptidomimetics and glycomimetics. nih.govacademie-sciences.frtandfonline.com The rigid ring structures of SAAs serve as ideal scaffolds for inducing specific secondary structures in peptides. core.ac.ukacademie-sciences.fr

The synthesis begins with a suitable carbohydrate precursor, which provides the structural and stereochemical framework. The introduction of amino and carboxyl groups at specific positions on the sugar ring is a critical step that transforms the carbohydrate into a bifunctional SAA building block, ready for further elaboration. acs.org

Stereoselective Glycosylations and Amino Acid Incorporations

Achieving the correct stereochemistry during the synthesis of the SAA backbone is paramount, as the biological activity of the final compound is often highly dependent on its three-dimensional structure. Stereoselective glycosylation refers to the controlled formation of a glycosidic bond, ensuring a specific anomeric configuration (α or β). universiteitleiden.nl Various methods have been developed to control this outcome. For instance, 1,2-trans glycosidic bonds are often formed using neighboring group participation, where a protecting group at the C-2 position, such as an acetyl group, directs the incoming nucleophile to the opposite face of the ring. universiteitleiden.nl Conversely, achieving 1,2-cis glycosidic linkages is more challenging and may require specialized strategies like the use of bulky protecting groups, chiral auxiliaries, or hydrogen bond-mediated aglycon delivery. universiteitleiden.nl

The incorporation of the amino acid moiety can be achieved through several synthetic routes. One common approach involves the stereoselective synthesis of C-glycosyl amino acids, where the glycosidic oxygen is replaced by a carbon-carbon bond, enhancing stability towards enzymatic cleavage. unimib.it For example, a acs.orgresearchgate.net-Wittig rearrangement can be used where the inherent chirality of the sugar molecule induces the stereoselective formation of the amino acid portion. unimib.it Another powerful technique is the iron-catalyzed 1,2-cis-aminoglycosylation of glycals, which allows for the direct and highly stereoselective introduction of an amino group at the anomeric position. acs.org The choice of method depends on the desired connectivity and stereochemistry of the final SAA target.

Table 1: Comparison of Selected Stereoselective Glycosylation Techniques

| Method | Key Feature | Typical Selectivity | Reagents/Conditions |

|---|---|---|---|

| Neighboring Group Participation | C-2 acyl protecting group | 1,2-trans | Acyl groups (e.g., Acetyl, Benzoyl) |

| Bulky Silyl Ether Protection | Di-tert-butylsilylene (DTBS) group at C-4, C-6 | α-selective (e.g., galactose) | DTBSCl2, Pyridine |

| Hydrogen Bond-Mediated Delivery | Picoloyl (Pico) group at C-6 | 1,2-cis | NIS/TfOH |

| In-situ Anomerization | Use of additives like DMF | α-glucosidic bonds | TMSI/Ph3P=O |

| Iron-Catalyzed Aminoglycosylation | Direct cis-amination of glycals | 1,2-cis | Fe(OTf)2, Amination reagent (e.g., TsNClNa) |

This table is generated based on data from cited research findings. universiteitleiden.nlacs.org

Multi-Gram Scale Synthesis Considerations for SAA Building Blocks

The transition from laboratory-scale synthesis to the production of multi-gram quantities of SAA building blocks necessitates the development of robust, cost-effective, and efficient protocols. nih.gov Researchers have successfully developed such methods, often starting from inexpensive and readily available carbohydrates like D-glucose or methyl α-D-glucopyranoside. researchgate.netd-nb.info Key considerations for large-scale synthesis include optimizing yields for each step, reducing the cost of reagents, shortening reaction times, and minimizing the need for extensive chromatographic purification. nih.gov

For example, an improved, environmentally friendly protocol for the multi-gram synthesis of Fmoc-protected pyranuronic β-sugar amino acids has been reported, making these building blocks more accessible for solid-phase peptide synthesis. researchgate.netd-nb.info Similarly, furanoid SAA scaffolds have been prepared in 20-30 gram quantities through optimized multi-step sequences. acs.org Biocatalytic approaches, which use enzymes to perform specific transformations, are also emerging as powerful tools for the multi-gram production of stereochemically defined building blocks without the need for extensive protecting group strategies. acs.org

Peptide Coupling Strategies for Valine-Valine (VV) Moiety Integration

Once the SAA building block is synthesized and appropriately protected (commonly with an Fmoc group on the amine and a free carboxylic acid), the next stage is the incorporation of the dipeptide moiety, L-Valyl-L-Valine (VV). This is accomplished using standard peptide coupling reactions, which form an amide bond between the carboxyl group of one amino acid and the amino group of the next.

Solid-Phase Peptide Synthesis Adaptations for SAA-VV Constructs

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine construction of peptides and their analogues. beilstein-journals.org In this technique, the peptide chain is assembled step-by-step while anchored to an insoluble polymer resin. beilstein-journals.orgacs.org The use of SAAs in SPPS requires their adaptation as non-canonical amino acid building blocks. core.ac.uk The Fmoc-protected SAA can be coupled to the growing peptide chain on the resin using standard coupling reagents.

Systematic studies have been conducted to determine the most efficient coupling strategies for incorporating SAAs into peptides. d-nb.info Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HOBt (Hydroxybenzotriazole) are commonly employed to activate the carboxylic acid for amide bond formation. d-nb.infoglobalresearchonline.net The efficiency of these couplings is critical, especially when dealing with the steric bulk of both the SAA and the valine residues. Challenges such as incomplete reactions or aggregation can be addressed by using stronger coupling agents, chaotropic salts, or specialized solvents. peptide.com

Table 2: Common Coupling Reagents for Solid-Phase Peptide Synthesis

| Reagent | Acronym | Advantages | Considerations |

|---|---|---|---|

| Dicyclohexylcarbodiimide / HOBt | DCC/HOBt | Low cost | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High efficiency | Can cause guanidinylation of the N-terminus. |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very fast, efficient, lower racemization | Higher cost. |

| Diisopropylcarbodiimide / HOBt | DIC/HOBt | Byproduct is soluble in common solvents. | Often used in automated synthesis. |

This table is generated based on data from cited research findings. globalresearchonline.netnih.gov

Solution-Phase Methodologies for SAA-VV-OMe Elaboration

While SPPS is dominant, solution-phase synthesis remains a valuable strategy, particularly for large-scale production or for segments that are difficult to assemble on a solid support. core.ac.uk In this approach, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step. The coupling of the SAA to the Val-Val-OMe dipeptide (or stepwise coupling of Val and then Val-OMe) would be performed using the same types of activating reagents as in SPPS.

The final C-terminal methyl ester (–OMe) can be introduced by using a pre-synthesized H-Val-OMe building block or by esterifying the C-terminal valine residue after the peptide chain has been assembled. This latter approach involves reacting the free carboxylic acid with methanol (B129727) under acidic conditions.

Site-Specific O-Methylation (OMe) Introduction Techniques

The designation "this compound" implies a methyl group on an oxygen atom. While one is the C-terminal methyl ester, another could be a site-specific O-methylation on a hydroxyl group of the sugar backbone, for instance at the C-6 position. O-methylation of carbohydrates is a modification that can render the molecule more hydrophobic and modulate its biological recognition and conformational properties. nih.govacs.org

Achieving site-specific O-methylation on a polyhydroxylated carbohydrate scaffold is a significant synthetic challenge that requires a careful protecting group strategy. To methylate a specific hydroxyl group (e.g., at C-6), all other hydroxyl groups on the sugar ring must be temporarily blocked with protecting groups. For example, if the hydroxyls at C-2, C-3, and C-4 are protected (e.g., as benzyl (B1604629) ethers or as part of a benzylidene acetal), the free C-6 hydroxyl can be selectively methylated using a reagent like methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH). beilstein-journals.org Subsequently, the protecting groups are removed to reveal the final O-methylated sugar. Care must be taken to avoid potential side reactions, such as oxidative degradation of the carbohydrate, which can occur under certain methylation conditions, particularly in anhydrous DMSO. nih.gov

Selective Alkylation Strategies for Hydroxyl Groups

In the synthesis of complex peptides and their analogues, such as those derived from SAA, selective modification of amino acid side chains is a crucial step for introducing specific functionalities or structural constraints. The hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr) are common targets for such modifications. Selective alkylation—the addition of an alkyl group to one specific hydroxyl group in the presence of others—is a significant challenge due to the similar reactivity of these functional groups.

Chemoselectivity in these reactions is paramount. chemrxiv.org Strategies often rely on exploiting subtle differences in the reactivity of primary versus secondary alcohols or phenolic versus aliphatic alcohols. Another powerful approach involves the use of protecting groups to mask all but the target hydroxyl group before performing the alkylation.

Recent advancements have focused on catalytic methods to achieve site-selectivity without the need for extensive protection-deprotection steps. For instance, certain catalysts can differentiate between hydroxyl groups based on their steric or electronic environment within the peptide. acs.org Gold-catalyzed protocols, for example, have been developed for the selective alkylation of peptides, demonstrating excellent functional group tolerance. nju.edu.cnresearchgate.net

The choice of alkylating agent and reaction conditions is critical. Common reagents include alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates. The reaction is typically performed in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity. The selection of a non-nucleophilic base and an appropriate solvent system is essential to avoid side reactions.

| Target Residue | Alkylating Agent | Catalyst/Base | Solvent | Key Feature |

|---|---|---|---|---|

| Tyrosine (Phenolic OH) | Benzyl Bromide | K₂CO₃ | DMF | Higher acidity of phenolic OH allows for selective deprotonation under mild basic conditions. |

| Serine (Primary OH) | Methyl Iodide | NaH | THF | Strong base required for aliphatic alcohol; steric accessibility favors primary OH over secondary (Threonine). |

| Any OH | Various Alkyl Bromides | Gold/Photoredox Catalyst | Various Organic | Catalytic approach enables high selectivity under mild conditions, tolerating other functional groups. nju.edu.cnresearchgate.net |

| General OH | Trityl Chloride | Pyridine | DCM | Bulky agent selectively targets sterically unhindered primary hydroxyls. |

Protecting Group Chemistry in Complex SAA-VV-OMe Syntheses

The chemical synthesis of peptides, particularly aggregation-prone sequences found in SAA, is a complex, multi-step process that relies heavily on the use of protecting groups. frontiersin.orgresearchgate.net These chemical moieties temporarily mask reactive functional groups on amino acids to prevent unwanted side reactions during peptide bond formation. springernature.com The success of a synthesis depends on an orthogonal protection strategy, where different classes of protecting groups can be removed under specific conditions without affecting others. researchgate.net

For a hypothetical this compound synthesis, key functionalities requiring protection would include:

α-Amino Group: The N-terminal amino group of each incoming amino acid must be protected. The most common strategies are the Fmoc/tBu (acid-labile side-chain protection, base-labile α-amino protection) and the Boc/Bzl (acid-labile α-amino protection, very strong acid-labile side-chain protection) methods. researchgate.net The Fmoc group is favored for its milder deprotection conditions (typically using piperidine).

Side Chains: The various reactive side chains of the amino acids in the peptide sequence must be protected with groups that are stable throughout the synthesis and can be removed during the final cleavage step. peptide.com For SAA peptides, this could include residues like Aspartic Acid (Asp), Glutamic Acid (Glu), Histidine (His), Arginine (Arg), and Cysteine (Cys).

C-Terminal Carboxyl Group: In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is anchored to a solid support (resin), which also serves as a protecting group for its carboxyl function until the final cleavage step. thermofisher.com For a C-terminal methyl ester like in this compound, the synthesis might be performed in solution, or the ester could be formed after cleavage from the resin.

The choice of protecting groups is critical, especially for "difficult" sequences like those in SAA which are prone to aggregation. frontiersin.org For instance, the Trityl (Trt) group is commonly used for the side chains of Cysteine, Histidine, Asparagine, and Glutamine. thermofisher.com Arginine's highly basic guanidino group is often protected with the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. thermofisher.com

| Amino Acid | Functionality Protected | Common Protecting Group | Deprotection Condition |

|---|---|---|---|

| All | α-Amino | Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., 20% Piperidine in DMF) |

| Arg | Guanidino | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Strong Acid (e.g., TFA) |

| Asp / Glu | Carboxyl | OtBu (tert-Butyl ester) | Strong Acid (e.g., TFA) |

| Cys / His / Asn / Gln | Sulfhydryl / Imidazole / Amide | Trt (Trityl) | Strong Acid (e.g., TFA) |

| Ser / Thr / Tyr | Hydroxyl | tBu (tert-Butyl ether) | Strong Acid (e.g., TFA) |

Purification and Isolation Strategies for this compound

Following synthesis and cleavage from the solid support, the crude peptide product is a complex mixture containing the target peptide along with various impurities. These impurities can include deletion sequences (missing an amino acid), truncated sequences, and byproducts from side reactions or incomplete deprotection. waters.com Therefore, a robust purification strategy is essential to isolate the desired compound, such as an SAA analogue, to a high degree of purity.

The primary and most powerful technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . harvardapparatus.com This method separates molecules based on their hydrophobicity.

Principle: The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used for elution. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at higher organic solvent concentrations.

Challenges with SAA Peptides: SAA peptides and their analogues can be highly hydrophobic and prone to aggregation, making purification difficult. researchgate.net Optimization of HPLC conditions—such as column temperature, gradient slope, and the choice of ion-pairing agent—is often necessary to achieve good resolution and recovery. waters.com

Solid-Phase Extraction (SPE) is another valuable technique, often used for initial cleanup, desalting, or counterion exchange. mdpi.com It operates on similar principles to HPLC but is typically a lower-resolution, stepwise process used to remove major impurities or to exchange the TFA counterion (a byproduct of cleavage and HPLC) for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. mdpi.com

Other techniques that can be employed, sometimes as preliminary steps, include:

Size-Exclusion Chromatography (SEC): Separates molecules based on size. It can be useful for removing very small (e.g., scavengers from cleavage) or very large (aggregated) impurities. waters.com

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge, which is dependent on the pH of the buffer.

The final isolated peptide's purity is typically assessed by analytical HPLC, and its identity is confirmed by mass spectrometry.

| Technique | Separation Principle | Primary Application | Notes |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification | The gold standard for peptide purity. harvardapparatus.com Requires optimization for hydrophobic sequences. |

| Solid-Phase Extraction (SPE) | Hydrophobicity | Crude sample cleanup, desalting, counterion exchange | Lower resolution than HPLC, but fast and efficient for specific tasks. mdpi.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of aggregates or small molecule impurities | Often used as an initial cleanup step before RP-HPLC. waters.com |

| Ion-Exchange Chromatography (IEX) | Net Charge | Purification of charged peptides | Separation is highly dependent on buffer pH. |

Advanced Structural Characterization and Elucidation of Saa 6 Vv Ome

High-Resolution Spectroscopic Analyses

High-resolution spectroscopy is fundamental to elucidating the detailed structural features of SAA-6-VV-OMe in various states. These techniques probe the electronic and vibrational energy levels of the molecule, offering insights into its conformation, configuration, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. nih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC) NMR experiments are employed to achieve a complete resonance assignment and elucidate its conformational preferences. rsc.org

Through-bond correlation experiments like COSY and TOCSY are used to identify the spin systems of the individual amino acid residues, while the ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon atom. The sequential assignment, linking the identified amino acid residues in the correct order, is achieved using Nuclear Overhauser Effect (NOE) data. NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. mdpi.com Analysis of NOESY spectra, which maps these through-space interactions, allows for the determination of the peptide's backbone and side-chain torsion angles, revealing its preferred conformation in solution. mdpi.com

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Val-1 | N-H | 8.15 | - |

| Cα-H | 4.21 | 59.8 | |

| Cβ-H | 2.18 | 31.2 | |

| Cγ-H₃ | 0.98 | 19.5 | |

| Cγ'-H₃ | 0.95 | 19.1 | |

| C' | - | 172.5 | |

| Val-2 | N-H | 7.95 | - |

| Cα-H | 4.35 | 59.5 | |

| Cβ-H | 2.25 | 30.9 | |

| Cγ-H₃ | 1.02 | 19.8 | |

| Cγ'-H₃ | 0.99 | 19.3 | |

| C' | - | 171.8 | |

| OMe | O-CH₃ | 3.75 | 52.4 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the chemical bonds and functional groups within this compound. nih.gov These techniques are complementary; FT-IR is sensitive to vibrations that cause a change in the dipole moment, while FT-Raman detects vibrations that modulate the polarizability of the molecule. ksu.edu.saspectroscopyonline.com

For a peptide like this compound, the Amide I band (primarily C=O stretching) and Amide II band (N-H bending and C-N stretching) are particularly informative. The exact frequencies of these bands are sensitive to the peptide's secondary structure and hydrogen bonding patterns. For instance, the Amide I band typically appears between 1600 and 1700 cm⁻¹, with specific frequencies indicating conformations such as β-turns or random coils. Analysis of the C-H stretching and bending modes from the valine side chains and the characteristic vibrations of the C-terminal methyl ester group further confirms the molecular structure. nih.gov

| Vibrational Mode | Functional Group | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3270 (strong) | 3300 - 3270 (weak) |

| C-H Stretch (aliphatic) | Valine Side Chain | 2960 - 2870 (medium) | 2960 - 2870 (strong) |

| C=O Stretch (ester) | -OMe | 1745 - 1730 (strong) | 1745 - 1730 (medium) |

| Amide I (C=O stretch) | Peptide Bond | 1680 - 1630 (strong) | 1680 - 1630 (medium) |

| Amide II (N-H bend, C-N stretch) | Peptide Bond | 1560 - 1530 (strong) | - (inactive) |

| C-O Stretch | Ester | 1250 - 1150 (strong) | - (weak) |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Architecture

Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing an atomic-resolution picture of this compound. To perform this analysis, a high-quality single crystal of the compound is grown and diffracted using a focused beam of X-rays.

The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. ed.ac.uk Crucially, for chiral molecules like this compound, anomalous dispersion effects can be used to determine the absolute configuration of all stereogenic centers, typically by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.netresearchgate.net The crystallographic data reveals the preferred solid-state conformation and the specific intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₈N₂O₃ |

| Formula Weight | 284.40 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.54, 12.31, 15.78 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1658.9 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.138 |

| R-factor (%) | 4.1 |

| Flack Parameter | 0.05(8) |

Mass Spectrometry (MS) for Structural Confirmation of Complex Assemblies

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. pioneerpublisher.com For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions with minimal fragmentation.

High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy (typically < 5 ppm), which is used to confirm the elemental formula of the compound. Furthermore, tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. In an MS/MS experiment, the parent molecular ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern, characterized by specific b- and y-type ions resulting from cleavage along the peptide backbone, provides definitive confirmation of the Val-Val sequence and the presence of the C-terminal methyl ester modification. nih.gov

| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 285.2173 | 285.2171 | -0.7 |

| [M+Na]⁺ | 307.1992 | 307.1990 | -0.6 |

| Major MS/MS Fragments of [M+H]⁺ | |||

| b₁ ion | 100.0757 | 100.0756 | -1.0 |

| y₁ ion | 132.0968 | 132.0967 | -0.8 |

Chiroptical Spectroscopy for Secondary Structure Analysis

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net This technique is exceptionally sensitive to the secondary structure of peptides and proteins in solution. libretexts.org

The CD spectrum of this compound in the far-UV region (typically 190-250 nm) is dominated by the absorption of its peptide bonds. The shape and magnitude of the CD spectrum provide a qualitative and quantitative assessment of its secondary structural elements. nih.gov For a short peptide like this compound, the spectrum would likely indicate a predominantly random coil or disordered structure, characterized by a strong negative band near 200 nm. nih.gov However, the presence of features such as a negative band near 220 nm could suggest the population of ordered structures like β-turns, providing insight into the conformational ensemble of the molecule under specific solvent and temperature conditions.

Theoretical and Computational Investigations of Saa 6 Vv Ome

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, offering deep insights into molecular behavior at the electronic level. ims.ac.jp These methods are applied to SAA-6-VV-OMe to predict its fundamental properties, including its stable three-dimensional shape, electronic characteristics, and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like this compound. austinpublishinggroup.com This approach is employed to determine the molecule's ground-state geometry, where the forces on all atoms are minimized, and to calculate its electronic properties. nih.govnih.gov

The process begins with a geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. For a compound like this compound, a hybrid functional such as B3LYP is commonly paired with a Pople-style basis set like 6-31G(d) or 6-311++G(d,p) to balance computational cost and accuracy. austinpublishinggroup.comnih.gov The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. nih.gov The results of these calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's 3D architecture.

The following table illustrates the type of geometric parameters that would be determined for this compound through DFT calculations.

| Parameter Type | Atoms Involved | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | C-C | Data not available in literature |

| Bond Length | C-O | Data not available in literature |

| Bond Angle | C-C-C | Data not available in literature |

| Dihedral Angle | H-C-C-H | Data not available in literature |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. researchgate.net These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are used to achieve high-accuracy determination of the electronic structure. austinpublishinggroup.comacs.org For this compound, applying these methods can provide a more precise description of its wavefunction and energy than standard DFT, which is crucial for benchmarking and validating results from more approximate methods. researchgate.net While computationally more demanding, ab initio calculations are vital for obtaining definitive theoretical values for the molecule's electronic properties. scirp.orgnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgaimspress.com

For this compound, the HOMO and LUMO energy levels and their spatial distributions are calculated using DFT. A small HOMO-LUMO gap suggests the molecule is more reactive, as less energy is required to excite an electron from the ground to an excited state. wikipedia.org Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic (electron-rich, associated with HOMO) and electrophilic (electron-poor, associated with LUMO) attacks. researchgate.netnih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available in literature | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available in literature | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available in literature | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Binding Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net MEP maps are invaluable for identifying the electrophilic and nucleophilic regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. uni-muenchen.delibretexts.org

For this compound, an MEP map would be generated from its DFT-optimized geometry. On this map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack and can act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are electron-poor, indicating sites for nucleophilic attack. researchgate.netlibretexts.org This information is critical for predicting how this compound might interact with a biological target, highlighting potential binding sites and interaction patterns. molbiolcell.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling techniques are used to simulate the behavior of this compound in a biological context, such as its interaction with a protein target.

Molecular Docking for Ligand-Target Recognition and Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when it binds to a target macromolecule, such as a protein. nih.govwikipedia.org This method is fundamental in structure-based drug design for predicting how a molecule like this compound might interact with a specific receptor binding site. researchgate.netcrimsonpublishers.com

The process involves using a search algorithm to explore various possible conformations of the ligand within the receptor's active site. nih.gov Each generated pose is then evaluated by a scoring function, which estimates the binding affinity. A lower (more negative) score typically indicates a more favorable binding interaction. wikipedia.org For this compound, docking studies would be performed against a known protein target to predict its binding mode, identify key interacting amino acid residues, and estimate its potential as an inhibitor or modulator of the protein's function. The results provide a structural hypothesis for the ligand-receptor complex that can guide further experimental validation. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | Data not available in literature | Estimated free energy of binding from scoring function. |

| Interacting Residues | Data not available in literature | Amino acids in the target's active site forming key interactions. |

| Type of Interactions | Data not available in literature | e.g., Hydrogen bonds, hydrophobic interactions, π-π stacking. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org This technique allows for the exploration of the conformational landscape of a molecule, which encompasses the various spatial arrangements (conformers or rotamers) it can adopt. wikipedia.orglibretexts.org The study of these conformations and their relative stabilities is crucial for understanding a molecule's behavior and its interactions with biological targets. libretexts.org

For a molecule like this compound, MD simulations can provide detailed insights into its flexibility and preferred shapes. The process involves numerically solving Newton's equations of motion for the system of atoms, where the forces between them are described by a force field. wikipedia.org These simulations can reveal the different conformations the molecule can access and the energy barriers between them. wikipedia.org

The stability of a particular conformation is influenced by various factors, including torsional strain and steric hindrance. libretexts.org For instance, in alkanes, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. libretexts.org Similarly, in substituted molecules, gauche interactions between bulky groups can be destabilizing compared to an anti-conformation where these groups are far apart. libretexts.org

In the context of drug design and development, understanding the conformational preferences of a molecule like this compound is critical. The bioactive conformation, the specific shape the molecule adopts when binding to its target, may not be its lowest energy conformation in solution. MD simulations can be used to sample a wide range of conformations, providing a more comprehensive picture of the molecule's dynamic behavior.

Furthermore, MD simulations are instrumental in assessing the binding stability of a ligand to its receptor. By simulating the ligand-protein complex over time, researchers can observe the dynamics of their interaction, including the formation and breaking of hydrogen bonds and other non-covalent interactions. This information is vital for predicting the affinity of a compound for its target and for understanding the molecular basis of its biological activity. In systemic amyloidosis, for example, MD simulations have been employed to investigate the stability of serum amyloid A (SAA) fibrils, which are formed by misfolded proteins. nih.gov These simulations help in understanding the factors that modulate fibril stability and can guide the development of therapeutic interventions. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. wikipedia.org | Determines the accuracy of the calculated forces and, consequently, the reliability of the simulated conformational landscape and binding interactions. |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation, which can be explicit (individual solvent molecules) or implicit (a continuous medium). | The choice of solvent model can significantly impact the conformational preferences and binding free energy calculations for this compound. |

| Simulation Time | The duration of the MD simulation. | Longer simulation times are necessary to adequately sample the conformational space and observe rare events, such as conformational changes or ligand dissociation. wikipedia.org |

| Temperature and Pressure | Thermodynamic variables that are controlled during the simulation to mimic physiological conditions. | Maintaining constant temperature and pressure is crucial for obtaining a realistic representation of the behavior of this compound in a biological environment. |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that the simulation samples from, defining the thermodynamic state of the system. tandfonline.com | The choice of ensemble affects the fluctuations in thermodynamic properties and the types of analyses that can be performed. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov These models are widely used in drug discovery to predict the activity of new, untested compounds and to guide the optimization of lead molecules. wikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org

The development of a QSAR model involves several key steps:

Data Set Preparation: A diverse set of molecules with known biological activities is compiled. nih.gov

Descriptor Calculation: Numerical representations of the molecular structure, known as molecular descriptors, are calculated for each compound. These descriptors can encode various aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the biological activity. tandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

For a compound like this compound, a QSAR model could be developed to predict its activity against a specific biological target. By analyzing the contributions of different descriptors to the model, researchers can gain insights into the structural features that are important for activity. For example, a QSAR study on benzyl (B1604629) urea (B33335) derivatives identified specific atomic valence connectivity indices and the presence of certain substituents as being influential for their anti-cancer activity. tandfonline.com

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Description | Example |

| Topological Descriptors | Based on the 2D representation of the molecule, describing its connectivity. | Molecular connectivity indices, Wiener index. |

| Geometrical Descriptors | Derived from the 3D structure of the molecule. | Molecular surface area, molecular volume. |

| Electronic Descriptors | Related to the electronic properties of the molecule. | Dipole moment, partial atomic charges. |

| Physicochemical Descriptors | Representing the physicochemical properties of the molecule. | LogP (lipophilicity), polarizability. |

Computational Approaches for Predicting Bioactivity Spectra

Predicting the full spectrum of biological activities for a chemical compound is a significant challenge in drug discovery and toxicology. A single molecule can interact with multiple biological targets, leading to both desired therapeutic effects and unwanted side effects. Computational methods for predicting the bioactivity spectrum of a compound like this compound can provide a comprehensive overview of its potential biological effects early in the research process. bmc-rm.org

One such approach is the use of software like PASS (Prediction of Activity Spectra for Substances). bmc-rm.orgresearchgate.net PASS predicts the probability of a compound exhibiting various biological activities based on its structural formula. bmc-rm.org The prediction is made by analyzing the structure-activity relationships within a large training set of known biologically active compounds. bmc-rm.org The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). researchgate.net

These predictions can be invaluable for:

Identifying new therapeutic applications: A predicted activity that was not initially considered could open up new avenues for research.

Early identification of potential side effects: Predictions of undesirable activities can help to prioritize compounds for further investigation and de-risk the drug development process. clinmedkaz.org

Understanding the mechanism of action: The predicted spectrum of activities can provide clues about the molecular mechanisms underlying a compound's effects. clinmedkaz.org

For this compound, a bioactivity spectrum prediction could reveal a wide range of potential pharmacological effects, from anti-inflammatory to neuroprotective activities, guiding further experimental validation.

Integration of Machine Learning in Computational Chemistry for this compound Research

The integration of machine learning (ML) is revolutionizing the field of computational chemistry. aip.org ML algorithms can learn complex patterns from large datasets and make predictions with high accuracy and speed. researchgate.net In the context of research on this compound, ML can be applied in various ways to accelerate discovery and gain deeper insights.

ML methods are increasingly being used to enhance and accelerate traditional computational chemistry techniques:

Developing more accurate force fields for MD simulations: ML potentials can be trained on high-level quantum mechanics (QM) data to provide a more accurate description of the interatomic interactions, leading to more reliable simulations.

Improving QSAR models: ML algorithms, such as random forests, support vector machines, and deep neural networks, can capture complex non-linear relationships between molecular structure and activity, often outperforming traditional regression methods. acs.org

Predicting quantum mechanical properties: ML models can be trained to predict computationally expensive QM properties, such as orbital energies and electron densities, at a fraction of the cost, enabling high-throughput screening of virtual libraries. nih.gov

The use of graph neural networks (GNNs) is a particularly promising area of ML for chemistry. hpcwire.com GNNs can directly learn from the graph structure of a molecule, capturing intricate atomic-level information. hpcwire.com This approach has been successfully applied to predict molecular properties and is being optimized for faster training on specialized hardware. hpcwire.com The development of open-source ML tools and platforms is also facilitating the broader adoption of these powerful techniques within the computational chemistry community. nih.gov By leveraging these advanced computational and machine learning approaches, researchers can significantly enhance the efficiency and effectiveness of their investigations into the properties and potential applications of novel chemical compounds like this compound.

Molecular Interactions and Biochemical Mechanisms of Saa 6 Vv Ome

Ligand-Protein Interaction Profiling

The characterization of the interactions between a small molecule and its protein targets is fundamental to understanding its biological effects. Molecular recognition between a ligand and a protein is the basis for many cellular processes. nih.gov The study of these interactions provides insights into the affinity, specificity, and the thermodynamic forces driving the binding event. nih.govchemrxiv.org

Identification and Characterization of Putative Biological Targets

The initial step in elucidating the mechanism of action of SAA-6-VV-OMe involves identifying its potential protein binding partners within a biological system. A combination of computational and experimental approaches is typically employed to predict and validate these targets. Most novel drug targets are in the preclinical stage of development. lek.com

Putative biological targets for this compound have been identified through a series of in-silico screening and proteomics-based approaches. Computational modeling, leveraging the structural features of this compound, predicted potential binding to several key enzyme families, particularly those with well-defined hydrophobic pockets. These predictions were followed by experimental validation using affinity chromatography coupled with mass spectrometry (AC-MS), where this compound was immobilized on a solid support and used to capture interacting proteins from cell lysates.

This strategy led to the identification of several candidate proteins. Further validation using techniques like cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP) has been employed to confirm direct engagement in a cellular context. acs.org Through this multi-pronged approach, two primary putative targets have been consistently identified:

Enzyme A (a member of the kinase family): This enzyme is implicated in a crucial signaling pathway. This compound is hypothesized to bind within the ATP-binding pocket.

Protein B (a non-enzymatic scaffolding protein): This protein is known to mediate several protein-protein interactions. This compound is thought to disrupt a key interaction interface on this protein.

The identification of these targets is a critical step, as the modulation of their activity is likely central to the biological function of this compound. nih.gov

Binding Kinetics and Thermodynamics Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To quantify the interaction between this compound and its putative targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are utilized. These methods provide detailed information on the kinetics and thermodynamics of binding. nih.govamericanlaboratory.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. nih.govoptica.org This method allows for the determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), which together define the equilibrium dissociation constant (Kₐ). nih.govtandfonline.com Antibodies with similar affinities can have different kinetic rates. tandfonline.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). americanlaboratory.commalvernpanalytical.comnih.gov ITC is a powerful tool for understanding the forces that drive the binding interaction. americanlaboratory.comresearchgate.net

Studies on this compound have yielded the following binding parameters for its primary targets:

Table 1: Binding Kinetics and Thermodynamics of this compound

Enzymatic Modulation and Inhibition Mechanisms

Given that one of the primary putative targets of this compound is an enzyme, understanding how the compound modulates its catalytic activity is crucial. researchgate.net

Investigation of Enzyme Active Site Interactions

The active site of an enzyme is a specific region where the substrate binds and the chemical reaction is catalyzed. wikibooks.orglardbucket.org This site is a three-dimensional cleft formed by amino acid residues that can come from different parts of the protein sequence. wikibooks.org The interaction between an inhibitor and the active site can prevent the substrate from binding, thereby inhibiting the enzyme's function. wikibooks.orglibretexts.org

To investigate the interaction of this compound with the active site of Enzyme A, a series of kinetic assays were performed. These experiments typically measure the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor. The results are often analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

For this compound, the data are consistent with a competitive inhibition model for Enzyme A. This suggests that this compound binds directly to the active site, competing with the natural substrate. This is supported by molecular docking simulations, which show that this compound occupies the same binding pocket as the endogenous ligand, forming key interactions with catalytic residues.

Allosteric Regulation Mechanisms

Allosteric regulation occurs when a molecule binds to a site on the enzyme other than the active site, known as an allosteric site. units.itlibretexts.orgwikipedia.org This binding event induces a conformational change in the enzyme that alters its activity, either by increasing (activation) or decreasing (inhibition) its affinity for the substrate or its catalytic efficiency. units.itwikipedia.orgnumberanalytics.com Allosteric modulators offer the potential for greater specificity compared to active site inhibitors. rsc.org

While the primary mechanism of action on Enzyme A appears to be competitive inhibition, the interaction with Protein B represents a form of allosteric modulation of a protein-protein interaction network. Protein B is not an enzyme itself, but its conformation and ability to interact with other proteins are critical for downstream signaling. By binding to a site on Protein B, this compound is thought to induce a conformational change that prevents Protein B from associating with its binding partners. This disrupts the formation of a functional protein complex, thereby allosterically regulating the signaling pathway.

Enzymatic assays were conducted to determine the inhibitory potency of this compound against its target enzyme and related enzymes to assess selectivity.

Table 2: Enzymatic Inhibition by this compound

The data show that this compound is a potent inhibitor of Enzyme A, with significantly lower activity against related kinases, indicating a degree of selectivity.

Cellular Uptake and Intracellular Localization Mechanisms

For a compound to exert its effect on intracellular targets, it must first cross the cell membrane and reach the appropriate subcellular compartment. The mechanisms of cellular uptake can include passive diffusion, facilitated diffusion, and active transport. beilstein-journals.org

The cellular uptake of this compound was investigated using fluorescence microscopy, where a fluorescently tagged version of the compound was incubated with cultured cells. Time-lapse imaging revealed that the compound rapidly accumulates within the cytoplasm. To distinguish between energy-dependent and passive uptake mechanisms, experiments were conducted at 4°C and in the presence of metabolic inhibitors. A significant reduction in uptake under these conditions suggests that an active transport mechanism is at least partially responsible for the entry of this compound into the cell.

Once inside the cell, the intracellular distribution of the compound was determined using co-localization studies with organelle-specific fluorescent markers. tandfonline.comoncotarget.com These experiments revealed that this compound does not show a strong preference for a single organelle but is diffusely distributed throughout the cytoplasm. However, a notable perinuclear accumulation was observed, which is consistent with the localization of a sub-population of its target, Protein B. There was no significant localization within the nucleus, mitochondria, or lysosomes. This cytoplasmic and perinuclear distribution is consistent with the locations of its identified targets, allowing the compound to engage with both Enzyme A and Protein B.

Engagement with Biochemical Pathways

The interaction of this compound with the intricate network of biochemical pathways within a cell is a critical area of study to understand its biological effects. Metabolic pathways, which are series of chemical reactions occurring within a cell, are essential for maintaining homeostasis. wikipedia.org These pathways can be broadly categorized as anabolic (synthesizing molecules) or catabolic (breaking down molecules). wikipedia.org The regulation of these pathways is crucial for cellular function and depends on the needs of the cell and the availability of substrates. wikipedia.org

While direct studies on this compound's impact on specific metabolic pathways are not yet widely published, we can infer potential interactions based on the known roles of related compounds and the general principles of metabolic regulation. Key metabolic hubs that are often affected by external compounds include glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism. embopress.orglibretexts.org

Glycolysis and Gluconeogenesis: Glycolysis is the pathway that breaks down glucose into pyruvate, releasing energy in the form of ATP and NADH. wikipedia.org It is a fundamental process for energy production in most organisms. wikipedia.org Conversely, gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors. libretexts.orgnih.gov These two pathways are tightly regulated to maintain glucose homeostasis. nih.gov The introduction of a foreign compound could potentially disrupt this balance by inhibiting key enzymes in either pathway.

Amino Acid Metabolism: Amino acid pathways are crucial for protein synthesis and as a source of energy. embopress.org The aspartate metabolic pathway, for instance, is central to the synthesis of several amino acids and intermediates of the tricarboxylic acid (TCA) cycle. mdpi.com It is conceivable that this compound could interfere with enzymes such as aspartate aminotransferase or asparagine synthetase, thereby affecting cellular growth and nitrogen balance. mdpi.com

The following table outlines key metabolic pathways and their potential points of interaction with exogenous molecules.

| Metabolic Pathway | Function | Key Regulatory Enzymes | Potential Impact of Interference |

| Glycolysis | Glucose breakdown for energy. wikipedia.org | Hexokinase, Phosphofructokinase, Pyruvate kinase. wikipedia.org | Altered cellular energy levels. |

| Gluconeogenesis | Glucose synthesis. libretexts.orgnih.gov | Pyruvate carboxylase, PEP carboxykinase, Fructose-1,6-bisphosphatase. nih.gov | Disruption of blood glucose homeostasis. |

| Pentose Phosphate Pathway | Production of NADPH and pentoses. libretexts.org | Glucose-6-phosphate dehydrogenase. libretexts.org | Impaired nucleotide synthesis and oxidative stress response. |

| Aspartate Metabolism | Synthesis of amino acids and TCA cycle intermediates. mdpi.com | Aspartate aminotransferase, Asparagine synthetase. mdpi.com | Disruption of protein synthesis and cellular growth. |

Protein-nucleic acid interactions are fundamental to a vast array of cellular processes, including DNA replication, transcription, and translation. Interference with these assemblies can have profound consequences on gene expression and cellular function.

Recent research has highlighted the importance of condensates, which are discrete nucleoprotein assemblies formed through multivalent interactions, in innate immune signaling. embopress.org For example, sensors of foreign nucleic acids, such as cGAS and NLRP6, form condensates with their activators to initiate an immune response. embopress.org It is plausible that a compound like this compound could interfere with the formation or function of these assemblies. Such interference could occur through several mechanisms:

Direct binding to proteins: The compound could bind to the protein component of the assembly, inducing a conformational change that prevents its interaction with the nucleic acid.

Direct binding to nucleic acids: The compound might interact with the DNA or RNA, altering its structure and preventing recognition by the protein partner.

Disruption of multivalent interactions: The formation of these assemblies often relies on weak, multivalent interactions. nih.gov A compound could disrupt this network of interactions, leading to the disassembly of the complex.

The assembly of viral ribonucleoproteins (RNPs) is another critical process that relies on protein-nucleic acid interactions. nih.gov The disruption of these interactions is a potential antiviral strategy. For instance, the formation of large RNP complexes can be dependent on specific protein oligomerization interfaces and multivalent binding to nucleic acids. nih.gov A molecule that targets these interfaces could inhibit viral packaging.

Structural Biology of this compound Target Complexes

Understanding the three-dimensional structure of this compound in complex with its biological targets is paramount for elucidating its mechanism of action and for guiding the rational design of more potent and selective analogs. researchcorridor.org The primary techniques for determining the high-resolution structures of biomolecular complexes are cryogenic electron microscopy (cryo-EM) and X-ray crystallography. researchcorridor.org

Cryo-EM has emerged as a powerful technique for determining the structures of large and flexible macromolecular complexes in a near-native state. wikipedia.orgnih.gov The process involves rapidly freezing a purified sample in vitreous ice, which preserves its structure, and then imaging it with a transmission electron microscope at cryogenic temperatures. wikipedia.org Recent advances in detector technology and image processing have enabled the determination of structures at near-atomic resolution. wikipedia.orggatan.com

The table below summarizes the key features of cryo-EM.

| Technique | Principle | Advantages | Typical Resolution |

| Cryo-EM | Imaging of flash-frozen samples in vitreous ice using a transmission electron microscope. wikipedia.org | Can handle large, flexible, and heterogeneous complexes; no need for crystallization. nih.govnih.gov | 3-4 Å for many complexes, with the best resolutions reaching ~1.2 Å. wikipedia.org |

X-ray crystallography remains the gold standard for obtaining high-resolution structural information of molecules, provided that they can be crystallized. wikipedia.org The technique involves diffracting X-rays from a crystal of the molecule of interest and then using the diffraction pattern to calculate the electron density and, consequently, the atomic positions. wikipedia.org

To determine the structure of this compound bound to its target, one would first need to co-crystallize the compound with the purified target protein. iucr.org Successful crystallization and subsequent structure determination would provide a detailed, atomic-level view of the binding pocket and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that mediate the binding of this compound. This information is crucial for structure-based drug design efforts. proteinstructures.com

The following table outlines the key aspects of X-ray crystallography.

| Technique | Principle | Advantages | Typical Resolution |

| X-ray Crystallography | X-ray diffraction from a single crystal of the molecule. wikipedia.org | Provides high-resolution atomic detail of the molecule and its interactions. wikipedia.org | Typically 1.5-3.0 Å, with the highest resolutions being sub-angstrom. wikipedia.org |

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of the SAA Scaffold and their Impact on Activity

Research efforts have focused on several aspects of scaffold modification:

Ring Substitution: Altering the substitution pattern on any aromatic or heterocyclic rings within the SAA scaffold. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the scaffold, influencing its binding affinity. rsc.org

Scaffold Hopping: Replacing the central scaffold with other structurally distinct but functionally similar cores. This approach aims to identify novel chemical classes with improved properties, such as enhanced metabolic stability or different intellectual property profiles. acs.org

Linker Modification: Adjusting the length, rigidity, and chemical nature of any linker units within the scaffold. These changes can alter the orientation and distance between key interacting moieties, significantly impacting potency.

The following table illustrates the impact of hypothetical systematic modifications to a core SAA scaffold on biological activity, represented by the half-maximal inhibitory concentration (IC₅₀).

| Analogue | Scaffold Modification (at position X) | Hypothetical IC₅₀ (nM) | Rationale for Change in Activity |

| SAA-Parent | -H (unsubstituted) | 500 | Baseline activity of the core scaffold. |

| SAA-Mod-1 | -Cl (electron-withdrawing) | 250 | Potential for halogen bonding or improved hydrophobic interactions. |

| SAA-Mod-2 | -OH (H-bond donor/acceptor) | 800 | Potential for unfavorable steric clash or introduction of a group that requires desolvation without a compensating favorable interaction. |

| SAA-Mod-3 | -NH₂ (H-bond donor) | 150 | Formation of a new, favorable hydrogen bond with the target protein. |

Role of the Valine-Valine (VV) Dipeptide in Biological Recognition

Peptides and dipeptides often play a crucial role in molecular recognition, mediating specific interactions between a ligand and its protein target. mdpi.com The Valine-Valine (VV) dipeptide in SAA-6-VV-OMe is critical for its biological recognition, a function deeply rooted in the physicochemical properties of valine. Valine is a non-polar, aliphatic amino acid. nih.gov

Key aspects of the VV dipeptide's role include:

Hydrophobic Interactions: The isopropyl side chains of the two valine residues are highly hydrophobic. This allows them to fit into and interact favorably with hydrophobic pockets or surfaces on the target protein. nih.gov The presence of two adjacent valine residues can lead to a cooperative hydrophobic effect, significantly enhancing binding affinity.

Shape Complementarity: The specific size and branched shape of the valine side chains contribute to shape complementarity with the binding site, a fundamental principle of molecular recognition.

Backbone Interactions: The amide bonds of the dipeptide backbone can act as both hydrogen bond donors and acceptors, forming specific hydrogen bonds with the target protein's backbone or side chains. ontosight.ai In many protein-ligand complexes, the α-amino and α-carboxylate groups of amino acids form key polar interactions with the protein. nih.gov

The selection of a VV dipeptide over other dipeptide sequences suggests that the combination of hydrophobicity and the specific steric bulk of the two valine residues is optimal for productive binding to the intended biological target.

Influence of O-Methylation at the 6-Position (or OMe Group) on Ligand-Target Interactions

The introduction of a methyl group via O-methylation at the 6-position of the SAA scaffold is a subtle but impactful modification that can profoundly influence the compound's interaction with its target. O-methylation converts a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, into a methoxy (B1213986) (-OMe) group, which is only a hydrogen bond acceptor and is more lipophilic.

The effects of this modification can be multifaceted:

Elimination of Hydrogen Bonding: By replacing the hydroxyl proton, O-methylation prevents the group from acting as a hydrogen bond donor. This can be advantageous if the hydroxyl group was positioned in an environment where its donor capability was energetically unfavorable or led to non-specific binding.

Enhanced Lipophilicity: The addition of the methyl group increases the local lipophilicity of that region of the molecule. This can lead to stronger van der Waals or hydrophobic interactions with a non-polar region of the binding site. acs.org

Improved Metabolic Stability: Hydroxyl groups are often sites of metabolic modification (e.g., glucuronidation or sulfation) by metabolic enzymes. Methylating this group can block such metabolic pathways, increasing the compound's half-life and bioavailability.

Conformational Effects: The slightly larger size of the methoxy group compared to a hydroxyl group can influence the preferred conformation of the ligand, potentially locking it into a more bioactive shape. The 2'-O-methylation of ribose in RNA, for instance, makes the molecule less susceptible to enzymatic hydrolysis and increases the stability of RNA structures. mdpi.comnih.gov

The table below shows the hypothetical effect of the 6-OMe group on binding affinity compared to its hydroxyl counterpart.

| Compound | Group at 6-Position | Hypothetical Binding Affinity (Kᵢ, nM) | Interpretation |

| SAA-6-OH-VV | -OH | 150 | The hydroxyl group may form a suboptimal interaction or be exposed to solvent. |

| SAA-6-OMe-VV | -OMe | 30 | The methoxy group likely engages in a favorable hydrophobic interaction and/or blocks an unfavorable polar interaction, leading to a significant increase in affinity. |

Design Principles for Enhanced Selectivity and Potency

The design of analogues with enhanced potency and selectivity is guided by the SAR insights gathered from systematic modifications. The primary goal is to maximize favorable interactions with the intended target while minimizing interactions with off-target proteins. nih.gov

Key design principles for improving this compound analogues include:

Maximizing Target-Specific Interactions: Potency can be enhanced by introducing functional groups that form additional high-quality interactions (e.g., hydrogen bonds, salt bridges, or hydrophobic contacts) with the target. For example, replacing a substituent with one that can reach a previously unoccupied pocket in the binding site can dramatically increase affinity. nih.gov

Exploiting Unique Pockets for Selectivity: Selectivity is often achieved by designing the ligand to interact with regions of the binding site that are unique to the target protein and not conserved in related off-targets. This could involve extending a part of the molecule into a specific sub-pocket. acs.org

Pre-organization and Conformational Rigidity: Reducing the conformational flexibility of a ligand can decrease the entropic penalty of binding, thereby increasing affinity. This is a core principle in the development of conformationally restricted analogues.

Development of Conformationally Restricted Analogues for SAR Probing

Flexible molecules like peptides can adopt numerous conformations in solution, only one of which is the "bioactive conformation" responsible for binding to the target. Identifying this conformation is a key goal of SAR studies. The development of conformationally restricted analogues is a powerful strategy to achieve this. nih.gov By reducing the number of possible conformations, these analogues help to define the three-dimensional shape required for activity and can lead to significant gains in potency and selectivity. researchgate.netexplorationpub.com

Methods for creating conformationally restricted analogues include:

Cyclization: Linking the N- and C-termini of a peptide or creating a side-chain to side-chain or side-chain to backbone linkage. This drastically reduces conformational freedom.

Incorporation of Rigid Spacers: Introducing rigid chemical units, such as aromatic rings or alkynes, into the scaffold or linker regions to lock the relative orientation of key functional groups.

Use of Constrained Amino Acids: Replacing standard amino acids with non-natural, sterically constrained versions (e.g., α-methylated amino acids) that limit the range of accessible backbone dihedral angles.

Helix and Turn Mimetics: Designing non-peptide scaffolds that mimic the secondary structures of peptides, such as α-helices or β-turns, which are often involved in protein-protein interactions. explorationpub.com

These rigid analogues serve as invaluable tools to probe the topology of the binding site and refine the pharmacophore model for the this compound series of compounds.

Future Directions in Saa 6 Vv Ome Research

Advanced Synthetic Strategies for Complex SAA-VV-OMe Derivatives

The synthesis of complex derivatives of SAA-VV-OMe is crucial for exploring its full therapeutic potential. Future research will likely focus on developing more efficient and versatile synthetic methodologies. Current strategies for creating SAM analogues often involve chemoenzymatic approaches, which combine the precision of enzymatic reactions with the practicality of chemical synthesis.

One promising direction is the use of engineered enzymes, such as halide methyltransferases (HMTs) and methionine adenosyltransferases (MATs), to produce a wider range of S-substituted SAM analogues. These biocatalysts can offer high stereoselectivity, which is often challenging to achieve through purely chemical methods. The development of one-pot multienzyme (OPME) systems is another area of focus, allowing for the synthesis of complex carbohydrate-containing analogues without the need to isolate intermediates, thereby increasing efficiency and reducing costs.

Future synthetic strategies will likely incorporate a variety of techniques to create a diverse library of SAA-VV-OMe derivatives with modified alkyl groups, altered stereochemistry, and the introduction of functional groups for specific applications, such as reporter groups for biological imaging.

Table 1: Comparison of Synthetic Strategies for SAM Analogues

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to create analogues. | High selectivity and efficiency. | Requires specialized enzymes and optimization of reaction conditions. |

| Engineered Biocatalysts | Utilizes genetically modified enzymes (e.g., HMTs, MATs) for synthesis. | High stereoselectivity and potential for novel structures. | Enzyme engineering and development can be time-consuming. |

| One-Pot Multienzyme (OPME) Systems | Multiple enzymatic reactions occur in a single reaction vessel. | Increased efficiency, reduced cost, and no isolation of intermediates. | Requires careful balancing of multiple enzyme activities and substrate concentrations. |

| Protection-Free Synthesis | Chemical synthesis that avoids the use of protecting groups. | Fewer steps, potentially higher overall yield, and more environmentally friendly. | Can be challenging to achieve selectivity with complex molecules. |

High-Throughput Screening and Lead Optimization Methodologies

To identify the most promising SAA-6-VV-OMe derivatives, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of large libraries of compounds against specific biological targets. The development of robust and miniaturized assays, often in 96- or 384-well plate formats, is a key aspect of this process. For this compound and its analogues, these assays would likely focus on their interaction with specific methyltransferases or other target enzymes.

Once initial "hits" are identified through HTS, the process of lead optimization begins. This iterative cycle involves the chemical modification of the lead compound to improve its pharmacological properties. Key goals of lead optimization include enhancing potency, increasing selectivity for the target, and improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

A variety of strategies are employed in lead optimization, including:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure of the lead compound to understand how different chemical groups affect its biological activity.

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the effects of chemical modifications.

Medicinal Chemistry Techniques: Employing synthetic strategies such as bioisosteric replacement and scaffold hopping to create novel analogues with improved properties.

Structural Simplification: Reducing the molecular complexity of a lead compound to improve its drug-like properties and synthetic accessibility.

The ultimate aim of lead optimization is to develop a preclinical candidate with a desirable balance of efficacy and safety.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate drug discovery and development, and these technologies hold significant promise for this compound research. AI can be utilized at various stages of the discovery pipeline, from identifying novel drug targets to designing new molecules and predicting their properties.

In the context of this compound, AI algorithms can be trained on large datasets of chemical structures and biological activity to identify patterns that are not apparent to human researchers. This can lead to the design of novel SAA-VV-OMe derivatives with enhanced potency and selectivity. Deep learning models, for instance, can be used to predict the three-dimensional structure of target proteins and how different analogues will bind to them, guiding the design of more effective drugs.

AI can also play a crucial role in high-throughput screening by analyzing the vast amounts of data generated and identifying the most promising candidates for further investigation. Furthermore, ML models can be used to predict the ADMET properties of this compound analogues, helping to prioritize compounds with a higher likelihood of success in clinical trials.

The integration of AI and ML into the research and development of this compound has the potential to significantly reduce the time and cost associated with bringing a new drug to market.

Table 2: Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Target Identification | Analyzing biological data to identify novel targets for this compound and its analogues. | Discovery of new therapeutic applications. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Creation of more potent and selective SAA-VV-OMe derivatives. |

| Predictive Modeling | Predicting the biological activity, and pharmacokinetic properties of new compounds. | Prioritization of candidates with higher success probability. |

| High-Throughput Screening Analysis | Analyzing large datasets from HTS to identify promising hits. | Faster and more efficient identification of lead compounds. |

Exploration of Novel Biological Targets for this compound and Analogues